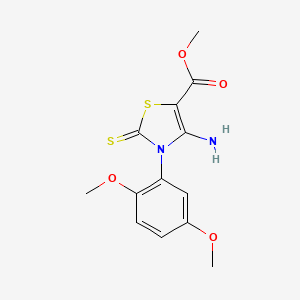

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Description

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative characterized by a thioxo group at position 2, an amino group at position 4, and a 2,5-dimethoxyphenyl substituent at position 2. This compound belongs to a class of heterocyclic molecules studied for applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules like anticancer agents .

Properties

IUPAC Name |

methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-17-7-4-5-9(18-2)8(6-7)15-11(14)10(12(16)19-3)21-13(15)20/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWNAQSDFKFPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Methoxylation of the Phenyl Ring: The methoxy groups are introduced via electrophilic aromatic substitution reactions using methanol and an acid catalyst.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic media).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. The specific mechanisms often involve:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in tumor cells, contributing to its potential as an anticancer agent.

Case Study: In Vitro Studies

In vitro studies revealed that this compound exhibited nanomolar activity against a range of human cancer cell lines. This suggests a broad-spectrum antitumor potential and highlights the importance of further research into its efficacy and safety.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of the dimethoxyphenyl group enhances its binding affinity to these targets.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.

Potential Applications

- Therapeutic Use in Inflammatory Diseases : The anti-inflammatory effects position this compound as a potential candidate for treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications significantly influence biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Introduction of Fluorine Atoms | Enhances potency by improving lipophilicity and receptor binding |

| Variations in the Phenyl Group | Alters binding affinity and biological activity |

Animal Models

Preclinical trials using murine models have shown that administration of methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate results in a significant reduction in tumor size compared to controls. This supports its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Comparative studies on antiproliferative activity against analogs (e.g., ) are needed.

- Computational Modeling : Molecular docking studies (as in ) could elucidate how substituents influence interactions with DNA or enzymes.

Biological Activity

Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 395.5 g/mol

- CAS Number : 1021252-77-6

This compound features a thiazole ring, an amino group, and methoxy substituents on the phenyl ring, which contribute to its biological activities.

The mechanism of action for methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves interactions with various biological targets. The thiazole moiety is known to engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This interaction may lead to inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects.

Biological Activities

-

Antimicrobial Activity

- Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for related compounds .

-

Anticancer Potential

- Several studies have highlighted the anticancer properties of thiazole derivatives. The presence of methoxy groups on the phenyl ring has been correlated with enhanced cytotoxic activity against various cancer cell lines. For example, related thiazole compounds demonstrated IC values in the low micromolar range against human glioblastoma and melanoma cells .

- Xanthine Oxidase Inhibition

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the structure-activity relationship (SAR) of thiazole derivatives and found that the introduction of electron-donating groups such as methoxy at specific positions significantly enhances anticancer activity. The most potent compounds were shown to interact effectively with Bcl-2 proteins, leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.